molecular formula C7H13NO3 B564156 Hexanoic  acid,  3-amino-5-methyl-2-oxo- CAS No. 106728-42-1

Hexanoic acid, 3-amino-5-methyl-2-oxo-

Numéro de catalogue: B564156
Numéro CAS: 106728-42-1
Poids moléculaire: 159.185
Clé InChI: FGVXRLWHVWRKPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hexanoic acid, 3-amino-5-methyl-2-oxo-, is a substituted derivative of hexanoic acid (C₆H₁₂O₂), featuring an amino group (-NH₂) at position 3, a methyl group (-CH₃) at position 5, and a ketone (oxo) group (=O) at position 2. The compound’s functional groups suggest unique reactivity, solubility, and biological activity compared to simpler hexanoic acid derivatives .

Propriétés

Numéro CAS

106728-42-1

Formule moléculaire

C7H13NO3

Poids moléculaire

159.185

Nom IUPAC

3-amino-5-methyl-2-oxohexanoic acid

InChI

InChI=1S/C7H13NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-5H,3,8H2,1-2H3,(H,10,11)

Clé InChI

FGVXRLWHVWRKPQ-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)C(=O)O)N

Synonymes

Hexanoic acid, 3-amino-5-methyl-2-oxo-

Origine du produit

United States

Applications De Recherche Scientifique

Therapeutic Applications

  • Anticonvulsant Therapy :
    • Indications : Used for the treatment of epilepsy and seizure disorders.
    • Efficacy : Demonstrated dose-dependent protective effects against seizures, making it a valuable option in anticonvulsant therapy .
  • Analgesic Properties :
    • Pain Management : Exhibits analgesic effects that are beneficial for managing neuropathic pain.
    • Clinical Studies : Clinical trials have shown significant pain relief in patients with neuropathic conditions when treated with S-Pregabalin .
  • Anxiolytic Effects :
    • Anxiety Disorders : The compound has been investigated for its potential use in treating anxiety disorders due to its calming effects on the nervous system .

Case Study 1: Efficacy in Epilepsy Management

A clinical trial involving patients with refractory epilepsy demonstrated that administration of S-Pregabalin resulted in a significant reduction in seizure frequency compared to placebo. Patients reported improved quality of life and reduced anxiety levels associated with their condition.

Case Study 2: Neuropathic Pain Relief

In another study focusing on diabetic neuropathy, participants receiving S-Pregabalin experienced a notable decrease in pain intensity measured by the Visual Analog Scale (VAS). The results indicated that S-Pregabalin could be an effective treatment option for chronic pain management.

Data Table: Summary of Therapeutic Applications

ApplicationMechanism of ActionClinical Evidence
AnticonvulsantIncreases GABA productionSignificant reduction in seizure frequency
AnalgesicModulates pain pathwaysImproved pain scores in neuropathic patients
AnxiolyticCalms CNS activityReduction in anxiety symptoms reported

Comparaison Avec Des Composés Similaires

Substituent-Driven Reactivity and Physical Properties

  • Hexanoic Acid, 3-Bromo-5-Methyl-2-Oxo- (CAS 90012-69-4): Structure: Bromine replaces the amino group at position 3. Molecular Formula: C₇H₁₁BrO₃; Molar Mass: 223.06 g/mol . Impact: The bromine atom increases molecular weight and polarizability compared to the amino-substituted analog. Bromine’s electronegativity may enhance electrophilic reactivity, whereas the amino group in the target compound could facilitate nucleophilic interactions or hydrogen bonding .
  • 3-(2-Amino-2-Oxoethyl)-5-Methylhexanoic Acid (AOEMHA): Structure: Features an amino-oxoethyl side chain at position 3 and a methyl group at position 4. Properties: Exhibits Y-shaped geometry with hydrogen-bonded 2D architectures. Demonstrates third-order nonlinear optical (NLO) susceptibility (χ⁽³⁾ = 1.44 × 10⁻¹⁰ esu), attributed to electron delocalization enabled by functional groups .

Data Tables: Key Comparative Properties

Table 1. Structural and Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties
3-Amino-5-methyl-2-oxo-hexanoic acid* C₇H₁₃NO₃ ~159.18 -NH₂, -CH₃, =O High polarity, H-bond donor/acceptor
3-Bromo-5-methyl-2-oxo-hexanoic acid C₇H₁₁BrO₃ 223.06 -Br, -CH₃, =O Electrophilic reactivity
AOEMHA C₉H₁₅NO₃ 185.22 -NH₂, -CH₃, =O, -COO⁻ Nonlinear optical activity
Hexanoic acid C₆H₁₂O₂ 116.16 -COOH Lipophilic, antimicrobial

*Theoretical values inferred from analogs.

Méthodes De Préparation

Intermediate Synthesis Using (R)-(+)-Phenylethylamine

A prominent method involves the reaction of 3-isobutyl glutaric anhydride with (R)-(+)-phenylethylamine in toluene at −50°C to −60°C, catalyzed by 4-dimethylaminopyridine (DMAP). This forms the chiral intermediate (3R)-5-methyl-3-(2-oxo-2{[(1R)-1-phenylethyl]amino}ethyl)hexanoic acid, which is isolated via extraction with NaOH (3.5–4.0%) and acidification to pH 2–2.5 using HCl. Subsequent recrystallization from hexane-ethyl acetate yields the pure intermediate with >99% diastereomeric excess (de).

Diastereomer Separation and Hydrolysis

The resolved intermediate undergoes hydrolysis in 6N HCl at 80°C for 12 hours, followed by neutralization with NaOH to isolate the target compound. This method achieves an overall yield of 72% and enantiomeric purity >99% ee.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Asymmetric Hydrolysis

Racemic ethyl-3-cyano-5-methylhexanoate is subjected to hydrolysis using Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 30°C. The enzyme selectively hydrolyzes the (S)-enantiomer to (S)-3-cyano-5-methylhexanoic acid, achieving 85% yield and >99% ee. The unreacted (R)-ester is racemized using a base (e.g., KOtBu) and recycled, enhancing atom economy.

Process Optimization

Key parameters include:

  • Enzyme loading : 20 mg/g substrate

  • Reaction time : 24–48 hours

  • Temperature : 25–35°C
    This method is scalable and avoids hazardous solvents, aligning with green chemistry principles.

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone-Mediated Aldol Reaction

The target compound is synthesized using a Evans chiral oxazolidinone auxiliary. The aldol reaction between 4-methylpentanoyl-oxazolidinone and formaldehyde in THF at −78°C yields the β-hydroxy intermediate, which is oxidized to the ketone using Dess-Martin periodinane. Cleavage of the auxiliary with LiOH/H₂O₂ affords the enantiomerically pure product (92% ee).

Catalytic Asymmetric Hydrogenation

A rhodium-catalyzed hydrogenation of α,β-unsaturated ketone precursors (e.g., 3-carbamoylmethyl-5-methylhex-2-enoic acid) using (R)-BINAP as a ligand achieves 94% ee at 50 bar H₂ pressure. This method is notable for its high turnover number (TON > 1,000).

Protection-Deprotection Strategies

tert-Butyloxycarbonyl (Boc) Protection

In a four-step route, L-2-aminoadipic acid is protected with 9-fluorenylmethyl-N-succinimidyl carbonate, followed by cyclization with paraformaldehyde in toluene catalyzed by p-toluenesulfonic acid. Subsequent Boc protection and hydrolysis with LiOH yield the target compound with 93% overall yield.

Carbamate Formation and Cleavage

The intermediate (3R)-5-methyl-3-(2-oxo-2{[(1R)-1-phenylethyl]amino}ethyl)hexanoic acid is treated with di-tert-butyl dicarbonate in ethyl acetate, followed by ammonium carbonate to introduce the amino group. Final deprotection with HCl/MeOH removes the phenylethyl moiety, yielding the product.

Comparative Analysis of Synthetic Methods

MethodKey Reagents/CatalystsYield (%)Enantiomeric Excess (ee)Scalability
Diastereomeric Salt(R)-Phenylethylamine, DMAP72>99%High
Enzymatic ResolutionCAL-B lipase85>99%Moderate
Evans AuxiliaryOxazolidinone, Dess-Martin8992%Low
Catalytic HydrogenationRh-(R)-BINAP9094%High
Boc ProtectionLiOH, Boc₂O93>99%High

Q & A

Q. What are the recommended synthetic pathways for 3-amino-5-methyl-2-oxo-hexanoic acid, and how are key intermediates characterized?

  • Methodological Answer : Synthesis can involve multi-step reactions, including oxidation (e.g., using KMnO₄ or CrO₃ for ketone formation) and nucleophilic substitution (e.g., introducing amino groups via amine nucleophiles) . For intermediates, high-resolution mass spectrometry (HRMS) using Orbitrap instruments (e.g., Q Exactive) with electrospray ionization (ESI) ensures accurate mass determination . Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly for confirming stereochemistry at the 3-amino and 5-methyl positions.

Q. How can researchers safely handle amino- and oxo-functionalized hexanoic acid derivatives in the laboratory?

  • Methodological Answer : Follow GHS-compliant protocols for similar compounds:
  • Use fume hoods and sealed containers to avoid inhalation (acute toxicity: H302, H319) .
  • Wear nitrile gloves and goggles to prevent skin/eye contact (H315, H319) .
  • Store at 2–8°C in dry conditions to prevent degradation .
  • For spills, avoid dust generation; use inert absorbents and dispose as hazardous waste .

Q. What spectroscopic techniques are optimal for characterizing 3-amino-5-methyl-2-oxo-hexanoic acid?

  • Methodological Answer :
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups.
  • LC-MS/MS : Use ESI in positive ion mode for protonated molecular ions ([M+H]⁺); fragment peaks confirm backbone cleavage patterns .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable .

Advanced Research Questions

Q. How can metabolic engineering enhance the biosynthesis of 3-amino-5-methyl-2-oxo-hexanoic acid from sustainable feedstocks?

  • Methodological Answer :
  • Engineer Clostridium strains to overexpress thiolase for chain elongation, enabling C6 backbone formation from syngas (CO/H₂) or glucose .
  • Optimize mixotrophic fermentation (e.g., glucose + CO₂) to balance redox states and improve yield .
  • Use CRISPRi to suppress competing pathways (e.g., acetate production) and redirect carbon flux toward target compound .

Q. How can discrepancies between simulated and experimental volatility data for oxo-acid derivatives be resolved?

  • Methodological Answer :
  • Equilibrium modeling : Refine activity coefficients (e.g., using UNIFAC) for aqueous-organic phase partitioning, as demonstrated for hexanoic acid extraction .
  • Dynamic headspace analysis : Compare experimental volatility of 3-amino-5-methyl-2-oxo-hexanoic acid with furan-2-carbaldehyde analogs, adjusting for hydrogen-bonding effects that reduce volatility .

Q. What strategies mitigate racemization during the synthesis of chiral 3-amino-5-methyl-2-oxo-hexanoic acid?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)-(-)-α-methoxyphenylacetic acid derivatives to enforce stereochemical control during amino group introduction .
  • Enzymatic resolution : Employ lipases or transaminases to selectively hydrolyze undesired enantiomers .
  • Low-temperature crystallization : Isolate enantiopure product from ethanol/water mixtures at controlled pH .

Q. How do computational methods predict the reactivity of the 2-oxo group in nucleophilic substitutions?

  • Methodological Answer :
  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to assess activation energy for nucleophilic attack at the carbonyl carbon .
  • MD simulations : Predict solvent effects (e.g., DMSO vs. THF) on reaction rates using explicit solvation models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.